Ethyl 2-(2-chloroacetamido)-4-phenyl-1,3-thiazole-5-carboxylate

Description

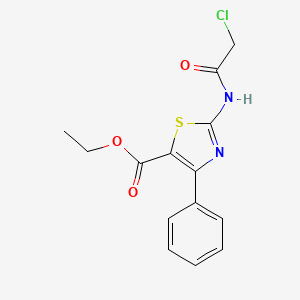

Ethyl 2-(2-chloroacetamido)-4-phenyl-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by a chloroacetamido group at position 2, a phenyl substituent at position 4, and an ethyl ester at position 5 of the thiazole ring.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[(2-chloroacetyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O3S/c1-2-20-13(19)12-11(9-6-4-3-5-7-9)17-14(21-12)16-10(18)8-15/h3-7H,2,8H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKXBULYVTZYLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)CCl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-chloroacetamido)-4-phenyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and data on the compound's biological properties, particularly its antimicrobial and anticancer activities.

- Chemical Formula: C12H12ClN3O2S

- Molecular Weight: 299.76 g/mol

- CAS Number: 19869-61-5

Thiazole derivatives, including this compound, are known to interact with various biological targets. The compound's mechanism of action is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. Research indicates that thiazole compounds can act as inhibitors of SIRT (Sirtuin) enzymes, which play crucial roles in cellular regulation and cancer progression .

Antimicrobial Activity

Thiazole derivatives have shown significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In a study assessing the antimicrobial activity of related thiazole compounds, it was found that derivatives exhibited minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells by modulating signaling pathways associated with cell death . The compound's ability to inhibit SIRT enzymes may also contribute to its anticancer effects by promoting acetylation of target proteins involved in tumor suppression.

In a specific case study involving cell lines treated with thiazole derivatives, significant reductions in cell viability were observed:

| Cell Line | Treatment Concentration (µM) | Cell Viability (%) |

|---|---|---|

| SCC13 | 5 | 45 |

| A549 | 10 | 30 |

Case Studies

-

Study on SIRT Inhibition:

A recent publication reported that thiazole-based compounds significantly inhibited SIRT2 activity with an IC50 value of approximately 17.3 µM. The study demonstrated that these compounds could lead to increased acetylation levels of α-tubulin in treated cells, indicating effective inhibition of SIRT activity . -

Antimicrobial Evaluation:

Another research effort focused on synthesizing and testing various thiazole derivatives for their antimicrobial efficacy. The results indicated that certain modifications in the thiazole structure enhanced the antimicrobial activity against both bacterial and fungal strains .

Comparison with Similar Compounds

Ethyl 2-acetamido-4-methyl-1,3-thiazole-5-carboxylate

- Key Differences : Replaces the chloroacetamido group with acetyl and substitutes phenyl with methyl.

- Impact: The acetyl group is less reactive than chloroacetamido, reducing electrophilicity.

- Synthesis: Synthesized via acetylation of ethyl 2-amino-4-methylthiazole-5-carboxylate using acetic anhydride under reflux (74% yield) .

Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

- Key Differences : Lacks the chloroacetamido group but includes a 4-chlorophenyl substituent.

- Impact : The para-chloro group on the phenyl ring enhances lipophilicity and may improve membrane permeability. Molecular weight (281.76 g/mol) is lower than the target compound due to the absence of the chloroacetamido moiety .

Ethyl 2-(2,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

- Key Differences : Features a dichlorophenyl group instead of phenyl and lacks the chloroacetamido chain.

- Impact : Additional chlorine atoms increase molecular weight (316.2 g/mol) and may enhance halogen bonding in biological targets. However, the absence of the acetamido side chain limits hydrogen-bonding capacity .

Ethyl 2-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate

- Key Differences : Incorporates a thiadiazole-sulfanyl-acetyl group instead of chloroacetamido.

- The sulfanyl groups may enhance redox activity .

Physical and Chemical Properties

Notes:

- The target compound’s higher molecular weight (~337.8 g/mol) compared to simpler analogs suggests increased hydrophobicity, which may affect pharmacokinetics.

- Melting points correlate with crystallinity; the 4-chlorophenyl derivative’s higher melting point (83–85°C) indicates stronger intermolecular forces than methyl-substituted analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(2-chloroacetamido)-4-phenyl-1,3-thiazole-5-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step pathways, starting with the formation of the thiazole core via condensation of thiourea derivatives with α-halo ketones or esters. For example, chloroacetylation of the thiazole amine group can be achieved using 2-chloroacetyl chloride in the presence of a base like triethylamine. Reaction optimization includes adjusting solvent polarity (e.g., dichloromethane or ethanol), temperature (40–80°C), and stoichiometric ratios to maximize yields (commonly 70–85%). Purification via column chromatography or recrystallization ensures product purity .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Characterization relies on spectroscopic techniques:

- NMR : H and C NMR confirm substituent positions and ester/amide linkages. For example, the ethyl ester group shows a triplet at ~1.3 ppm (H) and a quartet at ~4.3 ppm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 353.0521 for C₁₄H₁₂ClN₂O₃S).

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~3300 cm⁻¹ (N-H stretching) validate functional groups .

Q. What are the baseline biological activities associated with this compound?

- Methodological Answer : Preliminary assays often focus on cytotoxicity and enzyme inhibition. For example:

- Anticancer Activity : Testing against human tumor cell lines (e.g., prostate cancer PC-3 cells) using MTT assays, with IC₅₀ values compared to reference drugs like cisplatin.

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies often arise from structural analogs or assay variability. Strategies include:

- Structural Reanalysis : Confirm compound identity via X-ray crystallography (e.g., SHELX-refined structures) to rule out isomerism or impurities .

- Standardized Assays : Replicate studies under controlled conditions (e.g., identical cell lines, serum concentrations). For instance, conflicting cytotoxicity data may stem from differences in cell passage numbers or incubation times .

Q. What computational and experimental strategies optimize the compound’s pharmacokinetic properties?

- Methodological Answer :

- Solubility Enhancement : Introduce hydrophilic groups (e.g., sulfonyl or morpholine) via derivatization while monitoring logP values using HPLC-based methods.

- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS. Structural modifications (e.g., fluorination) can reduce CYP450-mediated degradation .

Q. How does the chloroacetamido substituent influence target binding in mechanistic studies?

- Methodological Answer : The chloroacetamido group acts as an electrophilic "warhead," enabling covalent binding to cysteine residues in enzymes (e.g., kinases or proteases). Techniques to validate this include:

- Docking Simulations : Molecular dynamics (MD) using software like AutoDock to predict binding modes with targets (e.g., EGFR kinase).

- Mutagenesis Assays : Replace cysteine residues in the target enzyme and measure activity loss via fluorometric assays .

Q. What crystallographic insights explain conformational flexibility in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals torsional angles and packing interactions. For example:

- Torsional Analysis : In analogs like Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate, the thiazole ring and pendant aryl groups exhibit dihedral angles of 45–72°, influencing steric interactions and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.